molecular formula C33H27ClN2O6 B15152149 2-(3-methoxyphenyl)-2-oxoethyl 8-chloro-2-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate

2-(3-methoxyphenyl)-2-oxoethyl 8-chloro-2-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate

Cat. No.: B15152149
M. Wt: 583.0 g/mol
InChI Key: MSEADMPJVHYKJO-UHFFFAOYSA-N
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Description

2-(3-methoxyphenyl)-2-oxoethyl 8-chloro-2-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a quinoline core substituted with various functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-2-oxoethyl 8-chloro-2-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a condensation reaction involving aniline derivatives and β-ketoesters under acidic conditions.

    Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using an appropriate acyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Formation of the Isoindoline Moiety: The isoindoline moiety can be synthesized separately and then coupled to the quinoline core through a nucleophilic substitution reaction.

    Final Esterification: The final esterification step involves the reaction of the intermediate with 2-(3-methoxyphenyl)-2-oxoethyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and isoindoline moieties, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed on the quinoline core or the ester group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloro group on the quinoline core can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4, catalytic hydrogenation

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), catalysts (Pd/C, CuI)

Major Products

    Oxidation: Formation of quinoline N-oxides, carboxylic acids

    Reduction: Formation of alcohols, amines

    Substitution: Formation of substituted quinoline derivatives

Scientific Research Applications

2-(3-methoxyphenyl)-2-oxoethyl 8-chloro-2-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an inhibitor of various enzymes and receptors, including kinases and G-protein-coupled receptors.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. Additionally, it may interact with G-protein-coupled receptors, modulating their signaling pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known quinoline derivative used as an antimalarial drug.

    Camptothecin: A quinoline alkaloid with potent anticancer activity.

    Mepacrine: Another antimalarial quinoline derivative.

Uniqueness

2-(3-methoxyphenyl)-2-oxoethyl 8-chloro-2-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C33H27ClN2O6

Molecular Weight

583.0 g/mol

IUPAC Name

[2-(3-methoxyphenyl)-2-oxoethyl] 8-chloro-2-[4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)phenyl]quinoline-4-carboxylate

InChI

InChI=1S/C33H27ClN2O6/c1-41-22-7-4-6-20(16-22)29(37)18-42-33(40)26-17-28(35-30-23(26)10-5-11-27(30)34)19-12-14-21(15-13-19)36-31(38)24-8-2-3-9-25(24)32(36)39/h4-7,10-17,24-25H,2-3,8-9,18H2,1H3

InChI Key

MSEADMPJVHYKJO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=CC=C3Cl)C4=CC=C(C=C4)N5C(=O)C6CCCCC6C5=O

Origin of Product

United States

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